silane CAS No. 91149-17-6](/img/structure/B14350178.png)
Bis[3-(ethenesulfonyl)propyl](dimethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis3-(ethenesulfonyl)propylsilane is an organosilicon compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of ethenesulfonyl groups attached to a propyl chain, which is further connected to a dimethoxy silane moiety. The combination of these functional groups imparts distinct reactivity and versatility to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis3-(ethenesulfonyl)propylsilane typically involves the reaction of 3-(ethenesulfonyl)propyl derivatives with dimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of Bis3-(ethenesulfonyl)propylsilane can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis3-(ethenesulfonyl)propylsilane undergoes several types of chemical reactions, including:
Oxidation: The ethenesulfonyl groups can be oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form corresponding sulfides or thiols.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Alkyl or aryl-substituted silanes.
Aplicaciones Científicas De Investigación
Bis3-(ethenesulfonyl)propylsilane has found applications in various scientific research fields, including:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and as a precursor for functionalized silanes.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its excellent adhesion properties.
Mecanismo De Acción
The mechanism of action of Bis3-(ethenesulfonyl)propylsilane involves the interaction of its functional groups with target molecules. The ethenesulfonyl groups can form covalent bonds with nucleophiles, while the dimethoxy silane moiety can undergo hydrolysis to form silanols, which can further react with other silanols or hydroxyl groups on surfaces. This dual reactivity allows the compound to act as a versatile coupling agent, facilitating the formation of stable bonds between different materials.
Comparación Con Compuestos Similares
Similar Compounds
Bis[3-(trimethoxysilyl)propyl]amine: Another organosilicon compound with similar coupling properties but different functional groups.
(3-Mercaptopropyl)trimethoxysilane: Contains a thiol group instead of ethenesulfonyl, offering different reactivity.
Bis[3-(triethoxysilyl)propyl]tetrasulfide: Features tetrasulfide linkage, providing unique properties for specific applications.
Uniqueness
Bis3-(ethenesulfonyl)propylsilane stands out due to its combination of ethenesulfonyl and dimethoxy silane groups, which impart distinct reactivity and versatility. This unique combination allows for a wide range of applications, from material science to biomedical research, making it a valuable compound in various fields.
Propiedades
Número CAS |
91149-17-6 |
|---|---|
Fórmula molecular |
C12H24O6S2Si |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
bis(3-ethenylsulfonylpropyl)-dimethoxysilane |
InChI |
InChI=1S/C12H24O6S2Si/c1-5-19(13,14)9-7-11-21(17-3,18-4)12-8-10-20(15,16)6-2/h5-6H,1-2,7-12H2,3-4H3 |
Clave InChI |
BEDFTUJZEQPNQH-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCS(=O)(=O)C=C)(CCCS(=O)(=O)C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


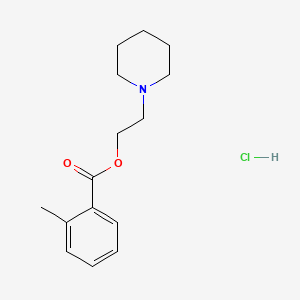
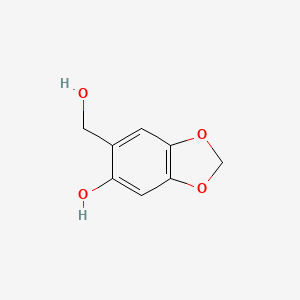
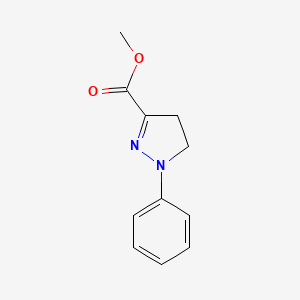
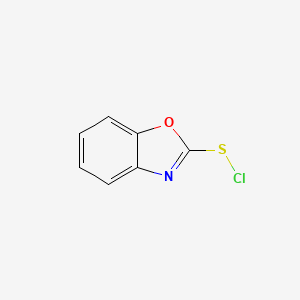
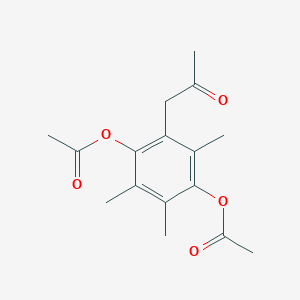
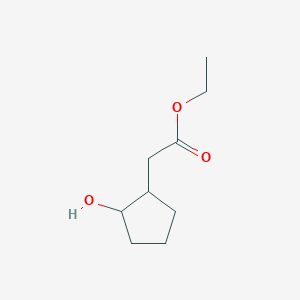
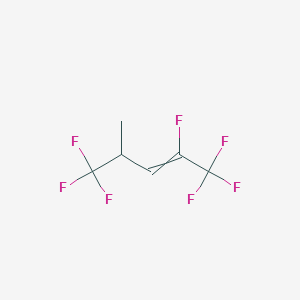
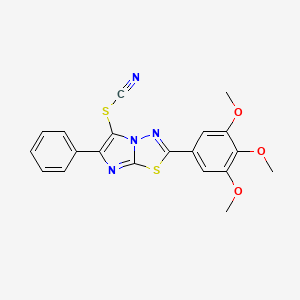
![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
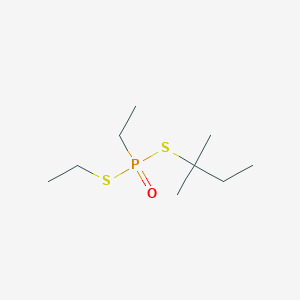


![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)

